N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide
Overview
Description
A-317920 is an inverse agonist radioligand.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis for CGRP Receptor Inhibition : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized, demonstrating a convergent, stereoselective, and economical process. This work highlights the synthesis scalability and discusses the challenges in assembling the final drug substance (Cann et al., 2012).
Synthesis of Novel Derivatives for Pharmacological Evaluation : A series of novel derivatives of the chemical compound were synthesized, followed by pharmacological evaluation for antidepressant and antianxiety activities. This study underlines the importance of chemical structural modifications in achieving desired biological effects (Kumar et al., 2017).
Urotensin-II Receptor Antagonists Synthesis : This research focuses on the synthesis of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. The study presents a systematic investigation, leading to the identification of highly potent analogs with desirable pharmacokinetic profiles (Lim et al., 2019).
Biomedical Imaging and Radioligand Development
Development of PET Imaging Ligands : A ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) was developed, exhibiting potential as a radioligand for neuroinflammation imaging, specifically in neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
PET Tracers for Serotonin Receptors : Research was conducted on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for serotonin 5-HT(1A) receptors. These tracers were evaluated as potential candidates for improved in vivo quantification of serotonin receptors in neuropsychiatric disorders (García et al., 2014).
Molecular Structure and Reactivity Studies
- Synthesis and Reactivity of Benzothiazole Derivatives : This research elaborates on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, leading to the development of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. The study highlights the potential of these derivatives for various electrophilic substitution reactions (Aleksandrov et al., 2017).
properties
CAS RN |
360551-59-3 |
---|---|
Product Name |
N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide |
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1 |
InChI Key |
RTRADBQSZJIRMT-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4 |
Appearance |
Solid powder |
Other CAS RN |
360551-59-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide A 317920 A-317920 A317920 N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.